(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
This compound is a benzo[d]thiazole derivative featuring a Z-configuration imine group, a 2-methoxyethyl substituent, a sulfamoyl moiety at position 6, and a 5-nitrothiophene-2-carboxamide group. The sulfamoyl and nitro groups may enhance solubility and electronic interactions with biological targets, while the methoxyethyl chain could influence pharmacokinetics .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S3/c1-25-7-6-18-10-3-2-9(28(16,23)24)8-12(10)27-15(18)17-14(20)11-4-5-13(26-11)19(21)22/h2-5,8H,6-7H2,1H3,(H2,16,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGSXQPNHIQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide, is a derivative of benzo[d]thiazol. Benzo[d]thiazol derivatives have been found to exhibit cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa. Therefore, the primary targets of this compound could be these cancer cells.
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it is plausible that this compound may affect pathways related to cell growth and survival.
Result of Action
The compound has been found to exhibit cytotoxic activity against human cancer cell lines. This suggests that the compound may inhibit cell growth or induce cell death in these cells.
Action Environment
The action of this compound, like many other pharmaceuticals, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. .
Biological Activity
The compound (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a novel synthetic entity that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by data tables and case studies from diverse sources.
Molecular Formula
- C : 18
- H : 20
- N : 4
- O : 5
- S : 2
Structural Characteristics
The compound features a complex structure with a nitrothiophene moiety and a sulfonamide group, which are known to impart significant biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various nitrothiophenes, including this compound. The minimum inhibitory concentration (MIC) against several bacterial strains was determined, showing promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| This compound | S. aureus | 10 |
| This compound | A. niger | 15 |
These findings suggest that the compound exhibits significant antibacterial and antifungal activity, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the results of these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Apoptosis induction via caspase activation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
The apoptosis observed in these studies indicates that the compound may activate intrinsic pathways leading to programmed cell death, which is crucial for developing effective cancer therapies.
Study 1: Evaluation of Antimicrobial Efficacy
In a study published in PubMed, the antimicrobial efficacy of various substituted thiophenes was assessed, revealing that compounds with nitro groups exhibited enhanced activity against common pathogens like E. coli and S. aureus. The study concluded that the introduction of sulfonamide groups significantly improved the overall antimicrobial potency of these compounds .
Study 2: Anticancer Potential in Breast Cancer Cells
A recent investigation focused on the anticancer effects of nitrothiophenes, including our compound of interest. The results indicated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Thiazolylmethylcarbamate Derivatives ()
These compounds, such as Bis(thiazol-5-ylmethyl) carbamates , share a thiazole core but differ in substituents. For example:
- Key structural differences : The target compound replaces carbamate groups with a sulfamoyl moiety and introduces a nitrothiophene-carboxamide group.
- The nitro group could increase electrophilicity, influencing reactivity in biological systems .
Dasatinib ()
Dasatinib (C₂₂H₂₆ClN₇O₂S·H₂O) is an FDA-approved thiazolecarboxamide anticancer agent.
- Key similarities : Both compounds feature a thiazole ring and carboxamide group.
- Key differences: Dasatinib includes a pyrimidinylamino group and a piperazinyl substituent, which contribute to its kinase inhibition. The target compound’s nitrothiophene and sulfamoyl groups suggest distinct target selectivity, possibly toward non-kinase pathways .
1,3,4-Thiadiazole Derivatives ()
Thiadiazoles like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activity.
- Key differences: The target compound’s benzo[d]thiazole core lacks the trichloroethyl and phenylamino groups of thiadiazoles.
- Functional implications: The benzo[d]thiazole’s fused ring system may confer greater metabolic stability compared to monocyclic thiadiazoles .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis
Key Findings :
- Electronic Effects: The nitro group in the target compound may enhance electrophilic reactivity, unlike Dasatinib’s hydrogen-bonding pyrimidinylamino group .
- Synthetic Routes : Analogous to thiadiazole derivatives, the target compound’s synthesis likely involves cyclization and spectroscopic validation (e.g., ¹H/¹³C NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
